molecular formula C21H19NO B14543292 3-([1,1'-Biphenyl]-4-yl)-1-phenylazetidin-3-ol CAS No. 62082-47-7

3-([1,1'-Biphenyl]-4-yl)-1-phenylazetidin-3-ol

Cat. No.: B14543292
CAS No.: 62082-47-7
M. Wt: 301.4 g/mol
InChI Key: ZDDFYLVLMYJKSO-UHFFFAOYSA-N
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Description

3-([1,1’-Biphenyl]-4-yl)-1-phenylazetidin-3-ol is an organic compound that features a biphenyl group and an azetidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-Biphenyl]-4-yl)-1-phenylazetidin-3-ol typically involves the reaction of biphenyl derivatives with azetidin-3-ol precursors. One common method includes the use of Grignard reagents, where a biphenyl magnesium bromide reacts with an azetidin-3-ol derivative under controlled conditions . The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-4-yl)-1-phenylazetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

3-([1,1’-Biphenyl]-4-yl)-1-phenylazetidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-1-phenylazetidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two connected phenyl rings.

    Phenylbenzene: Another biphenyl derivative with similar structural features.

    Dibenzofuran: Contains a fused biphenyl and furan ring system.

Uniqueness

3-([1,1’-Biphenyl]-4-yl)-1-phenylazetidin-3-ol is unique due to the presence of the azetidin-3-ol moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

62082-47-7

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

1-phenyl-3-(4-phenylphenyl)azetidin-3-ol

InChI

InChI=1S/C21H19NO/c23-21(15-22(16-21)20-9-5-2-6-10-20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-14,23H,15-16H2

InChI Key

ZDDFYLVLMYJKSO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O

Origin of Product

United States

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